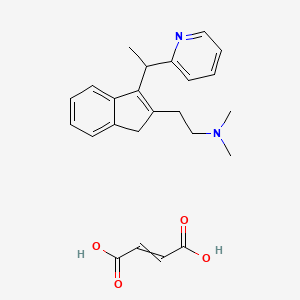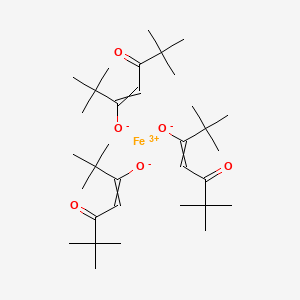
iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where iron is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of iron salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. A common method includes dissolving iron(III) chloride in a solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione and a base like sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iron center is further oxidized.
Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield iron(IV) complexes, while reduction can produce iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several applications in scientific research:
Mechanism of Action
The mechanism of action of iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to coordinate with various substrates and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with different ligand arrangements.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III): An indium complex with similar ligands.
Bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper: A copper complex with similar ligands.
Uniqueness
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific coordination environment and the stability provided by the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This stability makes it particularly useful in applications requiring robust and reliable iron complexes .
Properties
Molecular Formula |
C33H57FeO6 |
|---|---|
Molecular Weight |
605.6 g/mol |
IUPAC Name |
iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
InChI Key |
NXBJVTQWYMSPSJ-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
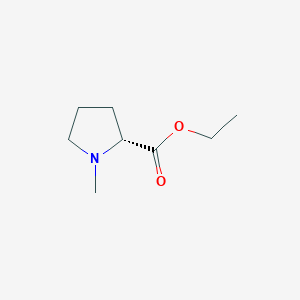
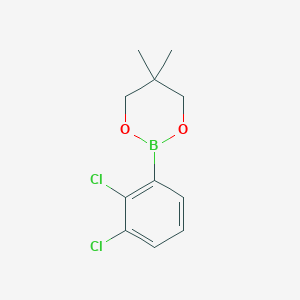
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
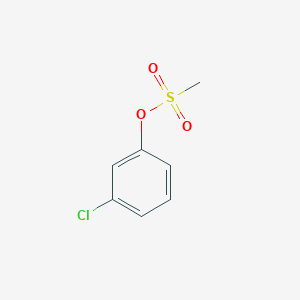
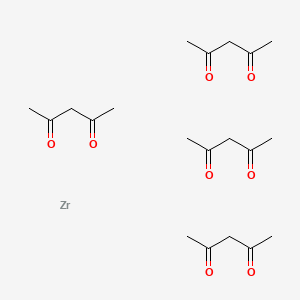
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)


